molecular formula C15H10N2O2 B11866916 3-Phenylquinoxaline-6-carboxylic acid CAS No. 104007-44-5

3-Phenylquinoxaline-6-carboxylic acid

Cat. No.: B11866916
CAS No.: 104007-44-5
M. Wt: 250.25 g/mol
InChI Key: XKRNBOKUBHFPAA-UHFFFAOYSA-N
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Description

3-Phenylquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C15H10N2O2. It belongs to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with benzil, followed by oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and purification techniques can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

3-Phenylquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylquinoxaline-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2-Phenylquinoxaline: A similar compound with a phenyl group at the 2-position.

    6-Methylquinoxaline: A derivative with a methyl group at the 6-position.

Uniqueness: 3-Phenylquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

104007-44-5

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

3-phenylquinoxaline-6-carboxylic acid

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,(H,18,19)

InChI Key

XKRNBOKUBHFPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(=O)O

Origin of Product

United States

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